Dipropylamine

Description

Propriétés

IUPAC Name |

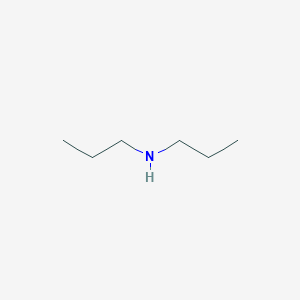

N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHWNAOGRSTTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025185 | |

| Record name | Dipropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipropylamine appears as a clear colorless liquid with an ammonia-like odor. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an odor of ammonia; [Merck Index] | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Di-N-propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

228.9 °F at 760 mmHg (NTP, 1992), 109.3 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

45 °F (USCG, 1999), 63 °F (17 °C) (open cup), 7 °C (closed cup) | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in ether, very soluble in acetone, soluble in ethanol, In water, 3.51X10+4 mg/L at 25 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.738 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.738 at 20 °C/4 °C, Bulk density = 6.1 lb/gal, Saturated liquid density= 46.010 lb/cu ft @ 70 °C, Saturated vapor density= 0.00771 lb/cu ft @ 70 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (air= 1) | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.1 [mmHg], 20.1 mm Hg at 25 °C | |

| Record name | Di-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Water-white liquid | |

CAS No. |

142-84-7 | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DIPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60P318IIRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-39.3 °F (NTP, 1992), -63 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylamine (IUPAC name: N-propylpropan-1-amine) is a secondary aliphatic amine with the chemical formula (CH₃CH₂CH₂)₂NH. It is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, pharmaceuticals, and rubber chemicals. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its physical and chemical properties is paramount for its safe handling, effective use in reactions, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and visualizations of its synthesis and chemical interactions.

Physical Properties

This compound is a colorless liquid with a characteristic ammonia-like or fishy odor.[1] It is less dense than water and its vapors are heavier than air.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 142-84-7 |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Odor | Ammonia-like, fishy[1][2] |

| Boiling Point | 109.2 °C to 110 °C[2] |

| Melting Point | -63 °C[2] |

| Density | 0.738 g/mL at 20 °C[2] |

| Vapor Pressure | 20.1 mmHg at 25 °C[1] |

| Vapor Density | 3.5 (Air = 1)[1] |

| Refractive Index (n²⁰/D) | 1.4049 |

| Viscosity | 0.517 mPa·s at 25 °C |

| Solubility in Water | 35 g/L (miscible)[1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.67[1] |

Chemical Properties

As a secondary amine, the chemical properties of this compound are primarily defined by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.

Table 2: Chemical and Safety-Related Properties of this compound

| Property | Value |

| pKa | 11.0[1] |

| Flash Point | 7 °C (45 °F) - Closed Cup[3] |

| Autoignition Temperature | 280 °C (536 °F)[2] |

| Explosive Limits in Air | 1.8 - 9.3 % (v/v) |

This compound is a moderately strong base with a pKa of 11.0, meaning it will exist predominantly in its protonated form in acidic conditions.[1][4] It reacts exothermically with acids to form salts.[5] Its nucleophilic nature allows it to participate in a variety of chemical reactions, including:

-

Alkylation and Acylation: It readily reacts with alkyl halides and acyl halides to form tertiary amines and amides, respectively.[6]

-

Reaction with Nitrosating Agents: In the presence of nitrous acid (formed from sodium nitrite and a strong acid), this compound can form N-nitrosothis compound, a potentially carcinogenic compound.[7][8]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, organic anhydrides, isocyanates, aldehydes, and ketones.[7][9] It may also attack some forms of plastics and corrode metals such as aluminum, copper, lead, tin, and zinc.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. Key peaks include:

-

N-H Stretch: A weak to medium absorption band around 3280-3300 cm⁻¹ is characteristic of the N-H stretching vibration in secondary amines.

-

C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl groups.

-

N-H Bend: A bending vibration for the N-H bond can be observed in the 1550-1650 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1020-1220 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is relatively simple and shows three distinct signals corresponding to the different proton environments in the propyl chains.

-

A triplet at approximately 0.9 ppm corresponds to the six protons of the two methyl (-CH₃) groups, split by the adjacent methylene protons.

-

A sextet (or multiplet) around 1.5 ppm is due to the four protons of the two central methylene (-CH₂-) groups.

-

A triplet at roughly 2.5 ppm arises from the four protons of the two methylene (-CH₂-) groups directly attached to the nitrogen atom.

-

The N-H proton signal is a broad singlet that can appear over a wide range and may exchange with deuterium oxide (D₂O).

-

-

¹³C NMR: The carbon-13 NMR spectrum of this compound displays three signals, consistent with the three non-equivalent carbon atoms in the molecule.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 101. The fragmentation pattern is characteristic of aliphatic amines. The base peak is typically observed at m/z 72, which corresponds to the loss of an ethyl radical via alpha-cleavage, a common fragmentation pathway for amines. Other significant fragments may be observed at m/z 43 (propyl cation) and m/z 30.

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of this compound.

Determination of Boiling Point (Adapted from ASTM D1120)

-

Apparatus: A 100-mL round-bottom flask, a reflux condenser, a calibrated thermometer, boiling chips, and a heating mantle.

-

Procedure:

-

Add 50 mL of this compound and a few boiling chips to the round-bottom flask.[2]

-

Assemble the apparatus for simple distillation with the thermometer bulb positioned just below the side arm of the distillation head to ensure it is immersed in the vapor phase.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.[2]

-

The stable temperature reading during distillation is the equilibrium boiling point.

-

Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

-

Determination of Water Solubility (Based on OECD Guideline 105)

-

Apparatus: A 250-mL flask with a stopper, a magnetic stirrer, a constant temperature bath (25 °C), and analytical balance.

-

Procedure (Flask Method):

-

Add approximately 100 mL of deionized water to the flask.

-

Place the flask in the constant temperature bath set at 25 °C and allow it to equilibrate.

-

Add an excess amount of this compound to the water (e.g., 5-10 g) to create a saturated solution.

-

Stopper the flask and stir the mixture vigorously for 24 hours to ensure equilibrium is reached.

-

After 24 hours, stop stirring and allow any undissolved this compound to settle for at least 24 hours, maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear aqueous phase.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as gas chromatography or titration.

-

Express the solubility in g/L.

-

Determination of pKa (Based on Potentiometric Titration, adapted from ISO 6618 principles)

-

Apparatus: A calibrated pH meter with an electrode, a 100-mL beaker, a magnetic stirrer, and a burette.

-

Reagents: 0.1 M Hydrochloric acid (HCl) solution, standardized.

-

Procedure:

-

Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in approximately 50 mL of deionized water in the beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the 0.1 M HCl solution, adding small increments (e.g., 0.5 mL) at a time.

-

Record the pH after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.

-

Determine the volume of HCl required to reach the half-equivalence point (half the volume of HCl at the equivalence point).

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Purity Assessment by Gas Chromatography (General Procedure)

-

Apparatus: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a PEG-based phase).

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Set the GC operating conditions: injector temperature, detector temperature, oven temperature program (e.g., starting at a low temperature and ramping up), and carrier gas flow rate.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the resulting chromatogram.

-

The purity of the this compound can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, calibration with a certified reference standard is required.

-

Synthesis and Chemical Incompatibility

Industrial Synthesis of this compound

The primary industrial method for producing this compound is the reductive amination of n-propanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure.[7][12] The process typically yields a mixture of mono-, di-, and tripropylamine, which are then separated by distillation.[7]

Caption: Industrial synthesis of this compound via reductive amination of n-propanol.

Chemical Incompatibility Diagram

This compound's basicity and nucleophilicity lead to hazardous reactions with several classes of compounds. This diagram illustrates key incompatibilities.

Caption: Key chemical incompatibilities of this compound.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. matestlabs.com [matestlabs.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. homework.study.com [homework.study.com]

- 9. This compound | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(142-84-7) 13C NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dipropylamine (CAS 142-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylamine (also known as di-n-propylamine) is a secondary aliphatic amine with the chemical formula (CH₃CH₂CH₂)₂NH. It is a colorless liquid characterized by a strong, ammonia-like, fishy odor.[1][2] This versatile chemical intermediate is of significant industrial importance, primarily serving as a cornerstone in the synthesis of agrochemicals, rubber processing chemicals, and pharmaceuticals.[3][4][5] Its reactivity, stemming from the lone pair of electrons on the nitrogen atom, makes it a potent nucleophile and a key building block in organic synthesis.[5] this compound is found naturally in tobacco leaves and certain foods and can also be present in industrial waste.[1][6]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1][3] |

| CAS Number | 142-84-7 | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Strong ammonia-like, fishy | [2] |

| Boiling Point | 105-110 °C at 1013 hPa | [3][7] |

| Melting Point | -63 °C | [1][8] |

| Density | 0.738 g/mL at 25 °C | [7] |

| Vapor Pressure | 26.8 hPa at 25 °C | [7] |

| Flash Point | 7 °C (45 °F) - closed cup | [7][8][9] |

| Autoignition Temperature | 260 - 280 °C | [8][9] |

| Solubility in Water | 35 g/L (Soluble) | [8] |

| pKa | 10.91 at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4049 | |

| LogP | 1.33 - 1.7 | [3] |

| Explosive Limits | 1.8 - 9.3 % (v/v) | [7] |

Synthesis and Manufacturing

This compound is primarily synthesized on an industrial scale through two main routes. The choice of method depends on the available starting materials and desired purity.

Synthesis from Propanol and Ammonia

This is a common industrial method where n-propanol is reacted with ammonia at high temperature and pressure over a dehydration or dehydrogenation catalyst.[1] This reaction produces a mixture of primary (propylamine), secondary (this compound), and tertiary (tripropylamine) amines. The desired this compound is then separated from the mixture through continuous distillation and extraction processes.

Synthesis from Acrylonitrile Hydrogenation

Another significant manufacturing process involves the hydrogenation of acrylonitrile.[1][10] This method can be a two-step process where acrylonitrile is first hydrogenated to propionitrile, which is then further hydrogenated to form a mixture of amines.[10] By controlling reaction conditions and using specific catalysts, such as copper-nickel compounds, the yield of this compound can be optimized.[1] A patented process describes circulating the by-products (propylamine and tripropylamine) back into the reactor to increase the yield of the desired this compound to over 94%.[10][11]

References

- 1. Di-n-propylamine [chembk.com]

- 2. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(142-84-7) 13C NMR [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. This compound for synthesis 142-84-7 [sigmaaldrich.com]

- 9. This compound(142-84-7) IR Spectrum [chemicalbook.com]

- 10. CN1008815B - Process for synthesizing this compound by hydrogenation of acrylonitrile - Google Patents [patents.google.com]

- 11. 1-Propanamine, N,N-dipropyl- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Di-n-propylamine

Abstract: Di-n-propylamine (DNPA) is a secondary aliphatic amine characterized by two n-propyl groups attached to a central nitrogen atom.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize or study aliphatic amines. The document summarizes key quantitative data in tabular form, outlines a representative experimental protocol for its synthesis, and illustrates a primary manufacturing workflow.

Molecular Structure and Identification

Di-n-propylamine is a symmetrical secondary amine. Its structure consists of a nitrogen atom bonded to two linear propyl chains and one hydrogen atom. This configuration imparts both nucleophilic and weakly basic properties, making it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identification of Di-n-propylamine

| Identifier | Value | Reference |

| IUPAC Name | N-propylpropan-1-amine | [2] |

| Synonyms | Dipropylamine, DNPA, N,N-Dipropylamine | [2][3][4][5] |

| Molecular Formula | C₆H₁₅N | [1][4][5][6] |

| Molecular Weight | 101.19 g/mol | [2][4][5][7] |

| CAS Number | 142-84-7 | [2][3][4][5] |

| InChI Key | WEHWNAOGRSTTBQ-UHFFFAOYSA-N | [8] |

Physicochemical Properties

Di-n-propylamine is a colorless to pale yellow liquid with a characteristic strong, ammonia-like odor.[1][3][4] It is classified as a flammable liquid and requires careful handling.[5][9]

Table 2: Physicochemical Data of Di-n-propylamine

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][5][6] |

| Odor | Strong, ammonia-like | [1][7][10] |

| Boiling Point | 105 - 112 °C | [1][6][7][10] |

| Melting Point | -63 to -40 °C | [1][7][10][11] |

| Density | 0.72 - 0.74 g/cm³ at 20-25 °C | [1][6][10][11] |

| Flash Point | 7 °C (45 °F) | [7][10] |

| Vapor Pressure | 20.1 - 26.8 mmHg at 25 °C | [2][5][10] |

| Refractive Index (n20/D) | 1.4049 | [6][11][12] |

| Solubility | Slightly soluble in water; miscible with alcohols and ethers | [1][5][6] |

Synthesis Methodologies and Experimental Protocols

Di-n-propylamine is commercially synthesized through several routes, including the amination of n-propanol and the hydrogenation of acrylonitrile.[1][6] The acrylonitrile method is a two-step process that allows for high-yield production.[13]

This protocol is a generalized representation based on established industrial processes.[6][13]

-

Step 1: Propionitrile Synthesis:

-

A fixed-bed reactor is charged with a skeletal nickel catalyst.

-

Acrylonitrile and hydrogen gas are introduced into the reactor at a molar ratio typically between 1:1 and 1:5.

-

The reaction is maintained under liquid phase conditions at a temperature ranging from ambient to 100 °C and a pressure of 0-6 kg/cm ².

-

The liquid hourly space velocity (LHSV) is controlled between 0.2 and 1.0 h⁻¹ to ensure high conversion to propionitrile.

-

-

Step 2: Catalytic Hydrogenation to Mixed Amines:

-

The resulting propionitrile is fed into a second gas-phase reactor containing a copper-nickel based catalyst (e.g., 1-5% Cu, 5-15% Ni on an alumina or attapulgite support).[13]

-

Hydrogen is introduced at a nitrile-to-hydrogen molar ratio of 1:4 to 1:10.

-

The reaction is conducted at a temperature of 140-200 °C and a pressure of 0-6 kg/cm ².

-

The output from this stage is a mixture of mono-, di-, and tri-n-propylamine.

-

-

Step 3: Separation and Purification:

-

The mixed amine stream is cooled and directed to a fractional distillation column.

-

Di-n-propylamine is separated as the main product fraction, typically achieving a purity of >98%.[13]

-

The lower-boiling mono-n-propylamine and higher-boiling tri-n-propylamine fractions are collected as by-products.

-

-

Step 4: By-product Recycling:

-

To maximize yield, the separated mono- and tri-propylamine by-products are recycled back into the second hydrogenation reactor, where they participate in transalkylation and further amination reactions, ultimately favoring the formation of the desired di-n-propylamine.[13]

-

Chemical Reactivity and Applications

As a weak base and nucleophile, di-n-propylamine readily forms salts with mineral acids and participates in various organic reactions, including condensation, alkylation, and acylation.[1] Its bifunctional nature makes it a crucial building block in multiple industries.

-

Agrochemicals: It is a key intermediate in the synthesis of major herbicides, including Trifluralin, Oryzalin, EPTC, and Prosulfocarb.[1][3][14]

-

Pharmaceuticals: The secondary amine moiety is incorporated into various active pharmaceutical ingredients (APIs) and drug intermediates.[1][4][5]

-

Industrial Chemicals: It is used in the manufacturing of rubber accelerators, emulsifiers, corrosion inhibitors, and specialty surfactants.[1][3][4][14]

Safety and Handling

Di-n-propylamine is a flammable and corrosive liquid that can cause irritation to the skin, eyes, and respiratory system.[1][5][15] Handling requires a well-ventilated environment and appropriate personal protective equipment (PPE), including chemical safety goggles, butyl rubber gloves, and respiratory protection if ventilation is inadequate.[7][15][16] Containers should be kept tightly closed and stored in a cool, dry area away from ignition sources and incompatible materials like strong oxidizing agents and acids.[6][9][16]

References

- 1. DI-N-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DI-N-PROPYLAMINE (DNPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. iroamine.com [iroamine.com]

- 5. chinaamines.com [chinaamines.com]

- 6. chembk.com [chembk.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Showing Compound Di-N-propylamine (FDB003929) - FooDB [foodb.ca]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. univarsolutions.com [univarsolutions.com]

- 11. haihangchem.com [haihangchem.com]

- 12. This compound 99 142-84-7 [sigmaaldrich.com]

- 13. CN1008815B - Process for synthesizing this compound by hydrogenation of acrylonitrile - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Basicity and Nucleophilicity of Dipropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropylamine, a secondary amine with the formula (CH₃CH₂CH₂)₂NH, is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its chemical behavior is fundamentally dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. Understanding the delicate balance between these two characteristics is critical for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This guide provides a comprehensive analysis of the basicity and nucleophilicity of this compound, presenting quantitative data, detailing experimental protocols for their determination, and illustrating the underlying chemical principles.

Basicity of this compound

Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H⁺).[2] For amines, this is quantified by the pKa of the corresponding conjugate acid (R₂NH₂⁺). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton.

The basicity of this compound is influenced by a combination of electronic and solvation effects. The two propyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia or primary amines.[3]

However, the overall basicity trend in aqueous solution for primary, secondary, and tertiary amines (generally secondary > primary > tertiary) reveals the crucial role of solvation.[4][5] While tertiary amines have the greatest electron-donating effect from three alkyl groups, their conjugate acids are sterically hindered, leading to less effective stabilization by solvation (hydrogen bonding with water molecules).[4] Secondary amines like this compound represent an optimal balance between the inductive effects of two alkyl groups and the ability of the protonated form to be stabilized by solvation, making them among the strongest amine bases in aqueous media.[6]

Quantitative Basicity Data

The pKa of this compound's conjugate acid has been experimentally determined, confirming its strong basic character.

| Compound | Structure | pKa of Conjugate Acid (R₂NH₂⁺) | Reference(s) |

| This compound | (CH₃CH₂CH₂)₂NH | 10.91 - 11.0 | [4] |

| Diethylamine | (CH₃CH₂)₂NH | 10.98 | |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | [4] |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 | |

| Tripropylamine | (CH₃CH₂CH₂)₃N | 10.66 |

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

Factors Influencing Amine Basicity

The following diagram illustrates the interplay of factors governing the basicity of a secondary amine like this compound.

Caption: Key factors determining the basicity of this compound.

Nucleophilicity of this compound

Nucleophilicity is a kinetic measure of a molecule's ability to donate its lone pair of electrons to an electrophilic atom (most commonly carbon).[7] While often correlated with basicity, nucleophilicity is distinct and highly sensitive to steric hindrance.[8] The reaction rate, not the equilibrium position, defines nucleophilic strength.[9]

For this compound, the two propyl groups that enhance its basicity also create significant steric bulk around the nitrogen atom. This steric hindrance can impede the nitrogen's approach to an electrophilic carbon center, especially a sterically crowded one.[10] Therefore, while a strong base, this compound is a moderately strong but sterically hindered nucleophile. Its nucleophilicity is expected to be lower than that of less hindered secondary amines like diethylamine.[4]

Quantitative Nucleophilicity Data

The most robust and comprehensive scale for quantifying nucleophilicity was developed by Herbert Mayr.[11][12] This scale defines a nucleophile-specific parameter N and a sensitivity parameter sN . Higher N values indicate stronger nucleophilicity.

The reactivity of this compound has been quantified using this system, allowing for direct comparison with other nucleophiles.

| Nucleophile | Solvent | N Parameter | sN Parameter | Reference(s) |

| This compound | Acetonitrile (MeCN) | 14.51 | 0.80 | [3][7] |

| Diethylamine | Acetonitrile (MeCN) | 15.10 | 0.73 | [4] |

| Diisopropylamine | Acetonitrile (MeCN) | 11.72 | 1.11 | |

| Pyrrolidine | Acetonitrile (MeCN) | 18.58 | 0.65 | |

| Piperidine | Acetonitrile (MeCN) | 17.57 | 0.69 |

As the data shows, this compound (N=14.51) is a less potent nucleophile than the smaller diethylamine (N=15.10) and the cyclic secondary amines (pyrrolidine, piperidine) in acetonitrile. Its nucleophilicity is significantly greater than the highly hindered diisopropylamine (N=11.72), illustrating the impact of alkyl group branching near the nitrogen center.

Factors Influencing Amine Nucleophilicity

The following diagram illustrates the factors that modulate the nucleophilicity of this compound.

References

- 1. This compound|C6H15N|101.19 g/mol [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]

- 4. benchchem.com [benchchem.com]

- 5. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Mayr's Database Of Reactivity Parameters: Moleculethis compound (in MeCN) [cup.lmu.de]

- 7. Mayr's Database Of Reactivity Parameters - Moleculethis compound (in MeCN) [cup.lmu.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 12. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]

Reactivity Profile of Dipropylamine with Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropylamine [(CH₃CH₂CH₂)₂NH], a secondary aliphatic amine, plays a significant role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is fundamentally characterized by the nucleophilic lone pair of electrons on the nitrogen atom, which governs its interactions with a wide range of acidic compounds. This technical guide provides a comprehensive overview of the reactivity profile of this compound with various classes of acids, including strong, weak, and carboxylic acids. It details the thermodynamics and kinetics of these reactions, supported by quantitative data where available. Furthermore, this guide furnishes detailed experimental protocols for the determination of key physicochemical parameters and illustrates the underlying chemical principles with logical diagrams.

Core Principles of this compound Basicity

This compound is a moderately strong base, a property quantified by the pKa of its conjugate acid, the dipropylammonium ion [(CH₃CH₂CH₂)₂NH₂⁺]. The pKa value indicates the pH at which the amine and its conjugate acid are present in equal concentrations.

pKa of this compound

The basicity of this compound is a critical parameter influencing its reactivity. The pKa of the conjugate acid of this compound is approximately 11.[1] This relatively high pKa value signifies that this compound is a stronger base than ammonia and many other aliphatic amines, readily accepting a proton from acidic substances.

Reactivity with Protic (Brønsted-Lowry) Acids

The fundamental reaction of this compound with a protic acid involves the transfer of a proton from the acid to the lone pair of electrons on the nitrogen atom of the amine. This is an exothermic neutralization reaction that results in the formation of a dipropylammonium salt.[1]

(CH₃CH₂CH₂)₂NH + HA ⇌ (CH₃CH₂CH₂)₂NH₂⁺ + A⁻

Reaction with Strong Acids

Strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), completely dissociate in aqueous solution. The reaction of this compound with a strong acid is rapid and goes to completion, forming the corresponding dipropylammonium salt.

(CH₃CH₂CH₂)₂NH + HCl → (CH₃CH₂CH₂)₂NH₂⁺Cl⁻

Reaction with Weak Acids

The reaction of this compound with weak acids, such as acetic acid (CH₃COOH), is an equilibrium process. The position of the equilibrium depends on the relative strengths of the acid and the base (i.e., their respective pKa and pKb values).

(CH₃CH₂CH₂)₂NH + CH₃COOH ⇌ (CH₃CH₂CH₂)₂NH₂⁺ + CH₃COO⁻

Given the pKa of dipropylammonium ion (~11) and the pKa of acetic acid (~4.76), the equilibrium for this reaction lies far to the right, favoring the formation of the dipropylammonium acetate salt.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the reactivity of this compound with acids.

| Parameter | Value | Reference |

| pKa (Conjugate Acid) | 11 | [1] |

| pKb | 3 | [1] |

Table 1: Acid-Base Properties of this compound

| Reaction | Enthalpy of Neutralization (ΔH°neut) |

| Strong Acid + Strong Base (General) | -57 to -58 kJ/mol |

Table 2: Enthalpy of Neutralization (Note: A specific value for this compound was not found in the surveyed literature. The provided value is for a general strong acid-strong base reaction.)

Reactivity with Carboxylic Acids to Form Amides

Beyond simple acid-base reactions, this compound can undergo a condensation reaction with carboxylic acids to form N,N-dipropylamides. This reaction is of great importance in organic synthesis. The direct reaction is typically slow and requires high temperatures to drive off the water formed, shifting the equilibrium towards the amide product.

(CH₃CH₂CH₂)₂NH + R-COOH ⇌ R-CON(CH₂CH₂CH₃)₂ + H₂O

To facilitate this reaction under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of this compound with a standard solution of a strong acid and monitoring the pH change.

Materials:

-

This compound solution of known concentration (e.g., 0.1 M)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Record the initial pH of the solution.

-

Begin adding the strong acid from the burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.

-

Continue the titration until the pH drops significantly and then begins to level off again.

-

Plot a graph of pH (y-axis) versus the volume of acid added (x-axis).

-

The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Determination of Enthalpy of Neutralization by Calorimetry

This protocol measures the heat released during the neutralization reaction of this compound with a strong acid.

Materials:

-

Calorimeter (e.g., a coffee cup calorimeter)

-

Thermometer with a precision of at least 0.1 °C

-

This compound solution of known concentration (e.g., 1.0 M)

-

Strong acid solution of known concentration (e.g., 1.0 M HCl)

-

Graduated cylinders or pipettes

Procedure:

-

Measure a known volume (e.g., 50.0 mL) of the this compound solution and place it in the calorimeter.

-

Measure an equal volume (50.0 mL) of the strong acid solution.

-

Record the initial temperature of both solutions, ensuring they are the same. Let this be T_initial.

-

Quickly add the acid solution to the amine solution in the calorimeter, cap it, and stir gently.

-

Monitor the temperature and record the highest temperature reached. Let this be T_final.

-

Calculate the heat absorbed by the solution (q_soln) using the formula: q_soln = m × c × ΔT where:

-

m = total mass of the solution (assume the density of the solution is approximately that of water, 1.0 g/mL)

-

c = specific heat capacity of the solution (assume it is the same as water, 4.184 J/g·°C)

-

ΔT = T_final - T_initial

-

-

The heat released by the reaction (q_rxn) is equal in magnitude but opposite in sign to the heat absorbed by the solution: q_rxn = -q_soln.

-

Calculate the number of moles of the limiting reactant (in this case, either the acid or the base, as they are in a 1:1 stoichiometric ratio).

-

The enthalpy of neutralization (ΔH_neut) is then calculated as: ΔH_neut = q_rxn / moles of limiting reactant

Visualizations

Caption: General acid-base reaction of this compound.

Caption: Amide formation from this compound and a carboxylic acid.

Caption: Experimental workflow for pKa determination.

Conclusion

This compound exhibits a reactivity profile typical of a moderately strong secondary aliphatic amine. Its reaction with strong acids is a rapid and exothermic neutralization, leading to the formation of stable dipropylammonium salts. With weaker acids, it establishes an equilibrium that strongly favors salt formation. Furthermore, this compound serves as a key precursor in the synthesis of amides through condensation reactions with carboxylic acids. A thorough understanding of its basicity, as quantified by its pKa, is essential for predicting its behavior in various chemical environments and for optimizing its use in synthetic applications within the pharmaceutical and chemical industries. The experimental protocols provided herein offer robust methods for characterizing these fundamental properties.

References

A Comprehensive Technical Guide to the Solubility of Dipropylamine in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of dipropylamine, a secondary amine with wide applications in organic synthesis, pharmaceuticals, and materials science. A thorough understanding of its solubility profile is critical for process development, formulation, and purification. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide solvent selection and experimental design.

Core Principles of Amine Solubility

The solubility of an amine is primarily governed by its molecular structure and the physicochemical properties of the solvent. As a secondary amine with two propyl groups, this compound exhibits a balance of polar and non-polar characteristics. The nitrogen atom's lone pair of electrons allows for hydrogen bonding with protic solvents, while the alkyl chains contribute to its affinity for non-polar organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility, where amines tend to be more soluble in solvents of similar polarity.[1] Aliphatic amines are generally soluble in a range of organic solvents.[2] However, as the carbon chain length increases, the hydrophobic character becomes more pronounced, which can reduce solubility in highly polar solvents like water.[3]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and a comprehensive range of organic solvents.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 46 g/L[4] |

| Water | Not Specified | 35 g/L[5] |

| Water | 25 | 35.1 g/L (3.51 x 10⁴ mg/L)[6] |

| Water | 25 | 0.32 g/L[7] |

| Water | Not Specified | Soluble (>=10 mg/ml)[8] |

| Water | Not Specified | Slightly soluble[9] |

| Water | Not Specified | Partially miscible[10] |

Note: There is a notable discrepancy in the reported aqueous solubility of this compound, with values ranging from highly soluble to partially miscible. This may be due to differences in experimental conditions or methods. Researchers should verify the solubility in water for their specific application.

Table 2: Solubility of this compound in Organic Solvents at 25°C [7]

| Solvent | Solubility (g/L) | Qualitative Description |

| Alcohols | ||

| Methanol | 428.74 | Very Soluble |

| Ethanol | 494.01 | Very Soluble[6] |

| n-Propanol | 476.24 | Very Soluble |

| Isopropanol | 383.39 | Very Soluble |

| n-Butanol | 625.98 | Very Soluble |

| Isobutanol | 344.74 | Very Soluble |

| sec-Butanol | 427.96 | Very Soluble |

| n-Pentanol | 377.56 | Very Soluble |

| Isopentanol | 425.65 | Very Soluble |

| n-Hexanol | 875.22 | Very Soluble |

| n-Heptanol | 352.71 | Very Soluble |

| n-Octanol | 288.01 | Very Soluble |

| Ketones | ||

| Acetone | 345.32 | Very Soluble[6] |

| 2-Butanone | 367.24 | Very Soluble |

| Cyclohexanone | 762.18 | Very Soluble |

| Esters | ||

| Methyl Acetate | 245.89 | Soluble |

| Ethyl Acetate | 307.74 | Soluble |

| n-Propyl Acetate | 305.0 | Soluble |

| Isopropyl Acetate | 216.87 | Soluble |

| n-Butyl Acetate | 907.2 | Very Soluble |

| Isobutyl Acetate | 206.63 | Soluble |

| n-Pentyl Acetate | 334.59 | Soluble |

| Ethyl Formate | 261.94 | Soluble |

| Ethers | ||

| Diethyl Ether | Miscible | Miscible[11] |

| 1,4-Dioxane | 579.77 | Very Soluble |

| Tetrahydrofuran (THF) | 1457.88 | Very Soluble |

| Halogenated Solvents | ||

| Dichloromethane | 1094.67 | Very Soluble |

| Chloroform | 1469.74 | Very Soluble |

| 1,2-Dichloroethane | 523.21 | Very Soluble |

| Tetrachloromethane | 475.44 | Very Soluble |

| Aromatic Hydrocarbons | ||

| Toluene | 250.51 | Soluble |

| Aliphatic Hydrocarbons | ||

| n-Hexane | 443.95 | Soluble |

| Cyclohexane | 614.35 | Very Soluble |

| n-Heptane | 936.05 | Very Soluble |

| Nitriles | ||

| Acetonitrile | 264.29 | Soluble |

| Amides | ||

| N,N-Dimethylformamide (DMF) | 317.9 | Soluble |

| N,N-Dimethylacetamide (DMAc) | 225.79 | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | 483.61 | Very Soluble |

| Other Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 421.23 | Very Soluble |

| Acetic Acid | 420.75 | Very Soluble |

| Ethylene Glycol | 63.53 | Soluble |

| Propylene Glycol | 115.55 | Soluble |

| 2-Ethoxyethanol | 270.16 | Soluble |

| 2-Methoxyethanol | 401.28 | Very Soluble |

| Transcutol | 625.37 | Very Soluble |

Experimental Protocols for Solubility Determination

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a liquid in a solvent.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent and amine)

-

Gas chromatograph (GC) or other suitable analytical instrument with a validated method for quantifying this compound

-

Sealed vials

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess is necessary to ensure that the solution reaches saturation.

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours (e.g., 2-4 hours) to allow for complete phase separation.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a pre-warmed or temperature-equilibrated syringe. It is critical to avoid disturbing the undissolved this compound phase.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic droplets of undissolved amine.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., GC with a flame ionization detector) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted sample.

-

Express the solubility in the desired units, such as g/L, g/100g of solvent, or mole fraction.

-

Mandatory Visualizations

Logical Workflow for Solvent Selection

Caption: A logical workflow for selecting an appropriate solvent for this compound.

Experimental Workflow for Solubility Determination

Caption: An experimental workflow for determining the solubility of this compound.

References

- 1. quora.com [quora.com]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound | 142-84-7 [chemicalbook.com]

- 6. This compound | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chembk.com [chembk.com]

- 10. DI-N-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Dipropylamine from Propanol and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipropylamine from propanol and ammonia, a critical process in the production of various agrochemicals and pharmaceutical intermediates. The document details the underlying reaction mechanisms, catalytic systems, and process parameters, with a focus on providing actionable data and experimental protocols for research and development.

Introduction

This compound ((CH₃CH₂CH₂)₂NH) is a secondary amine of significant industrial importance, primarily serving as a key intermediate in the synthesis of herbicides such as trifluralin and oryzalin.[1] The most prevalent industrial route to its production is the catalytic amination of propanol with ammonia. This process, while seemingly straightforward, involves a complex interplay of reaction equilibria that yield a mixture of primary (propylamine), secondary (this compound), and tertiary (tripropylamine) amines.[2] Consequently, a thorough understanding and control of the reaction conditions and catalytic properties are paramount to maximizing the yield and selectivity of the desired this compound.

This guide will delve into the core aspects of this synthesis, presenting quantitative data from various studies, detailed experimental procedures, and visual representations of the key chemical pathways and workflows.

Reaction Chemistry and Signaling Pathways

The synthesis of this compound from propanol and ammonia proceeds via a reductive amination or dehydroamination pathway. This multi-step process occurs on the surface of a heterogeneous catalyst and can be summarized by the following overall reactions:

Primary Amine Formation: CH₃CH₂CH₂OH + NH₃ → CH₃CH₂CH₂NH₂ + H₂O

Secondary Amine Formation: CH₃CH₂CH₂OH + CH₃CH₂CH₂NH₂ → (CH₃CH₂CH₂)₂NH + H₂O

Tertiary Amine Formation: CH₃CH₂CH₂OH + (CH₃CH₂CH₂)₂NH → (CH₃CH₂CH₂)₃N + H₂O

The reaction mechanism involves a sequence of dehydrogenation, condensation, and hydrogenation steps, as illustrated in the signaling pathway diagram below.

Caption: Reaction pathway for the synthesis of this compound.

Catalytic Systems and Performance

The choice of catalyst is a critical factor in determining the conversion of propanol and the selectivity towards this compound. Nickel-based catalysts are widely studied and used due to their high activity and stability.[2][3][4] The catalyst support has been shown to play a significant role in the product distribution.

Nickel-Based Catalysts on Various Supports

Research has demonstrated that different support materials for nickel catalysts can significantly influence the reaction outcome. The following table summarizes the performance of various nickel catalysts in the amination of propanol.

| Catalyst (4 wt% Ni) | Support | Temperature (K) | Propanol Conversion (%) | Propylamine Selectivity (%) | This compound Selectivity (%) | Tripropylamine Selectivity (%) |

| Ni/HAP | Hydroxyapatite | 423 | 10.8 | 92 | 8 | Trace |

| Ni/SiO₂ | Silica | 423 | 3.5 | 75 | 20 | 5 |

| Ni/Al₂O₃ | Alumina | 423 | 5.2 | 85 | 13 | 2 |

| Ni/MgO | Magnesia | 423 | 3.3 | 88 | 11 | 1 |

Data sourced from Ho et al., ACS Catalysis, 2019.[2]

As the data indicates, while Ni/HAP is the most active catalyst, it also shows the highest selectivity towards the primary amine, propylamine.[2] This suggests that for maximizing this compound production, further optimization of reaction conditions or catalyst formulation is necessary.

Industrial Catalytic Systems

Industrially, a nickel-copper-aluminum oxide (Ni-Cu-Al₂O₃) catalyst is commonly employed for the synthesis of this compound. This system has been optimized for the continuous production of a mixture of propylamines.

| Catalyst | Temperature (°C) | Pressure (kPa) | Propanol Space Velocity (h⁻¹) | Propanol:Ammonia:Hydrogen Ratio |

| Ni-Cu-Al₂O₃ | 190 ± 10 | 39 ± 1 | 0.05 - 0.15 | 4:2:4 |

Data is indicative of typical industrial process parameters.

Experimental Protocols

This section provides a detailed methodology for the synthesis and analysis of this compound from propanol and ammonia, based on established laboratory procedures.

Catalyst Preparation (Example: 4 wt% Ni/Al₂O₃)

-

Support Preparation: γ-Al₂O₃ is synthesized by calcining boehmite in air at 823 K for 3 hours. The support is then dried at 393 K for 1 hour prior to impregnation.

-

Impregnation: An aqueous solution of Ni(NO₃)₂·6H₂O is prepared. The volume of the solution is matched to the pore volume of the dried γ-Al₂O₃ support. The nickel nitrate solution is added dropwise to the support with constant mixing to ensure even distribution.

-

Drying and Calcination: The impregnated support is dried at room temperature overnight. Subsequently, it is calcined in a furnace under a flow of air at 823 K for 2 hours.

-

Reduction: Prior to the reaction, the calcined catalyst is reduced in situ in the reactor under a flow of hydrogen gas.

Catalytic Reaction Procedure

The amination of propanol is typically carried out in a fixed-bed continuous flow reactor.

Caption: A generalized experimental workflow for the catalytic amination of propanol.

-

Reactor Setup: A packed bed of the catalyst is loaded into a stainless steel reactor tube. The reactor is placed in a furnace with temperature control.

-

Catalyst Activation: The catalyst is reduced in situ by flowing hydrogen gas through the reactor at an elevated temperature.

-

Reaction Execution: Propanol is introduced into a heated vaporization zone via a syringe pump. A mixture of ammonia, hydrogen, and an inert carrier gas (e.g., helium) is fed into the reactor through mass flow controllers. The gaseous mixture of reactants passes through the catalyst bed where the reaction takes place.

-

Product Collection and Analysis: The reactor effluent is cooled in a condenser, and the liquid products are collected in a gas-liquid separator. The gaseous stream is directed to an online gas chromatograph (GC) for analysis. The collected liquid products are analyzed off-line using a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) to determine the composition of the product mixture (propanol, propylamine, this compound, and tripropylamine).

Influence of Reaction Parameters on Product Selectivity

The distribution of primary, secondary, and tertiary amines is highly dependent on the reaction conditions. The following diagram illustrates the logical relationships between key parameters and the product distribution.

Caption: Factors influencing product selectivity in propanol amination.

-

Temperature: Higher temperatures generally favor the formation of higher amines (di- and tripropylamine) due to the endothermic nature of the subsequent alkylation reactions.

-

Pressure: Increased pressure can enhance the rate of amination.

-

Ammonia to Propanol Ratio: A high molar ratio of ammonia to propanol favors the formation of the primary amine, propylamine. Conversely, a lower ratio promotes the formation of secondary and tertiary amines.

-

Contact Time: Longer contact times (or lower space velocities) allow for the consecutive reactions to occur, thus increasing the selectivity towards di- and tripropylamine.

Conclusion

The synthesis of this compound from propanol and ammonia is a well-established industrial process, yet it offers significant opportunities for optimization and research. The choice of catalyst, particularly the support material, and the fine-tuning of reaction parameters are crucial for controlling the product distribution. While nickel-based catalysts are prevalent, further research into novel catalytic systems could lead to improved selectivity and efficiency. The detailed experimental protocols and understanding of the reaction pathways provided in this guide serve as a valuable resource for scientists and engineers working in the fields of catalysis, organic synthesis, and drug development. The continuous pursuit of more selective and sustainable methods for the production of this compound will undoubtedly contribute to advancements in the agrochemical and pharmaceutical industries.

References

The Enigmatic Presence of Dipropylamine in Tobacco and Foodstuffs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract